5-[3-(Benzyloxy)phenyl]pyrimidin-2(1H)-one
Description
5-(3-Benzyloxyphenyl)-2-hydroxypyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The compound 5-(3-Benzyloxyphenyl)-2-hydroxypyrimidine is characterized by the presence of a benzyloxyphenyl group attached to the pyrimidine ring, which imparts unique chemical and physical properties to the molecule.
Properties
CAS No. |
1111108-16-7 |
|---|---|
Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
5-(3-phenylmethoxyphenyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C17H14N2O2/c20-17-18-10-15(11-19-17)14-7-4-8-16(9-14)21-12-13-5-2-1-3-6-13/h1-11H,12H2,(H,18,19,20) |
InChI Key |
BIBJZPBPNUEQSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CNC(=O)N=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Benzyloxyphenyl)-2-hydroxypyrimidine typically involves the condensation of 3-benzyloxybenzaldehyde with a suitable pyrimidine precursor under basic conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to facilitate the formation of the desired product. After completion of the reaction, the product is isolated by filtration, washed, and purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 5-(3-Benzyloxyphenyl)-2-hydroxypyrimidine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to higher efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(3-Benzyloxyphenyl)-2-hydroxypyrimidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrimidine ring can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydropyrimidine derivative.
Substitution: The benzyloxy group can be substituted with other functional groups, such as halogens, alkyl groups, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions can be carried out using reagents like halogens (chlorine, bromine), alkyl halides, and amines under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives with different functional groups.
Scientific Research Applications
5-(3-Benzyloxyphenyl)-2-hydroxypyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3-Benzyloxyphenyl)-2-hydroxypyrimidine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The benzyloxyphenyl group can enhance the binding affinity and specificity of the compound to its target, leading to modulation of biological pathways. The hydroxyl group in the pyrimidine ring can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
5-(3-Hydroxyphenyl)-2-hydroxypyrimidine: Similar structure but with a hydroxyl group instead of a benzyloxy group.
5-(3-Methoxyphenyl)-2-hydroxypyrimidine: Similar structure but with a methoxy group instead of a benzyloxy group.
5-(3-Chlorophenyl)-2-hydroxypyrimidine: Similar structure but with a chlorine atom instead of a benzyloxy group.
Uniqueness
5-(3-Benzyloxyphenyl)-2-hydroxypyrimidine is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and binding interactions, making it a valuable scaffold for the development of new molecules with specific functions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
